molecular formula C13H12F3NO B14206772 Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- CAS No. 828938-88-1

Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-

Cat. No.: B14206772
CAS No.: 828938-88-1
M. Wt: 255.23 g/mol
InChI Key: GIGHJCCDFNMYTL-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry due to their biological and pharmaceutical activities .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and enhances its biological activity. This modification can improve the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

828938-88-1

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

1-(2,2-dimethylquinolin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H12F3NO/c1-12(2)8-7-9-5-3-4-6-10(9)17(12)11(18)13(14,15)16/h3-8H,1-2H3

InChI Key

GIGHJCCDFNMYTL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1C(=O)C(F)(F)F)C

Origin of Product

United States

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